4-(4-chlorophenyl)-3,6-dihydroxy-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-CHLOROPHENYL)-3,6-DIHYDROXY-6-METHYL-N~5~-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-3,6-DIHYDROXY-6-METHYL-N~5~-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the indazole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-3,6-DIHYDROXY-6-METHYL-N~5~-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the indazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
4-(4-CHLOROPHENYL)-3,6-DIHYDROXY-6-METHYL-N~5~-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Studied for its interactions with biological macromolecules and its potential as a therapeutic agent.
Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-3,6-DIHYDROXY-6-METHYL-N~5~-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine Derivatives: These compounds also exhibit diverse biological activities and are used in similar research applications.
Uniqueness
What sets 4-(4-CHLOROPHENYL)-3,6-DIHYDROXY-6-METHYL-N~5~-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-5-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific biological activities and make it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H20ClN3O3 |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-hydroxy-6-methyl-3-oxo-N-phenyl-2,4,5,7-tetrahydro-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C21H20ClN3O3/c1-21(28)11-15-17(19(26)25-24-15)16(12-7-9-13(22)10-8-12)18(21)20(27)23-14-5-3-2-4-6-14/h2-10,16,18,28H,11H2,1H3,(H,23,27)(H2,24,25,26) |
InChI Key |
YFMAICZYSYQHBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C1C(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)NN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.